1-Methyl-5-(phenylmethoxycarbonylamino)pyrazole-4-carboxylic acid
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Description
“1-Methyl-5-(phenylmethoxycarbonylamino)pyrazole-4-carboxylic acid” is a derivative of pyrazole . Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine can yield 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its structure. For instance, it is likely to have a relatively high melting point due to the presence of the carboxylic acid group .Mechanism of Action
Future Directions
The future directions for “1-Methyl-5-(phenylmethoxycarbonylamino)pyrazole-4-carboxylic acid” and other pyrazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The development of new strategies to access these valuable structures is also of interest .
Properties
IUPAC Name |
1-methyl-5-(phenylmethoxycarbonylamino)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-16-11(10(7-14-16)12(17)18)15-13(19)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRKDVFMBSCEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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